![molecular formula C16H15FN2O3 B4647809 N-[3-(acetylamino)-4-methoxyphenyl]-2-fluorobenzamide](/img/structure/B4647809.png)
N-[3-(acetylamino)-4-methoxyphenyl]-2-fluorobenzamide
Übersicht
Beschreibung
N-[3-(acetylamino)-4-methoxyphenyl]-2-fluorobenzamide, also known as ABT-888, is a potent inhibitor of poly ADP-ribose polymerase (PARP). PARP is an enzyme involved in the repair of DNA damage, and its inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death. ABT-888 has been extensively studied for its potential use in cancer therapy, particularly in combination with DNA-damaging agents.
Wirkmechanismus
N-[3-(acetylamino)-4-methoxyphenyl]-2-fluorobenzamide inhibits PARP, an enzyme involved in the repair of DNA damage. When DNA is damaged, PARP is activated and recruits other proteins to repair the damage. Inhibition of PARP leads to the accumulation of DNA damage, ultimately resulting in cell death.
Biochemical and Physiological Effects:
N-[3-(acetylamino)-4-methoxyphenyl]-2-fluorobenzamide has been shown to enhance the cytotoxic effects of DNA-damaging agents by inhibiting the repair of DNA damage. It has also been shown to sensitize cancer cells to immune checkpoint inhibitor therapy by enhancing the immune response against cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(acetylamino)-4-methoxyphenyl]-2-fluorobenzamide has several advantages for lab experiments, including its potency and selectivity for PARP inhibition. However, its limitations include its relatively short half-life and the potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the development of N-[3-(acetylamino)-4-methoxyphenyl]-2-fluorobenzamide and PARP inhibitors in cancer therapy. These include the development of more potent and selective PARP inhibitors, the identification of biomarkers to predict response to PARP inhibitor therapy, and the investigation of combination therapies with other targeted agents. Additionally, the potential use of PARP inhibitors in other diseases such as neurodegenerative disorders and cardiovascular disease is an area of active research.
Wissenschaftliche Forschungsanwendungen
N-[3-(acetylamino)-4-methoxyphenyl]-2-fluorobenzamide has been extensively studied for its potential use in cancer therapy. It has been shown to enhance the cytotoxic effects of DNA-damaging agents such as ionizing radiation and chemotherapy drugs. N-[3-(acetylamino)-4-methoxyphenyl]-2-fluorobenzamide has also been shown to sensitize cancer cells to immune checkpoint inhibitor therapy, which has led to the development of clinical trials investigating the combination of N-[3-(acetylamino)-4-methoxyphenyl]-2-fluorobenzamide with immune checkpoint inhibitors.
Eigenschaften
IUPAC Name |
N-(3-acetamido-4-methoxyphenyl)-2-fluorobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3/c1-10(20)18-14-9-11(7-8-15(14)22-2)19-16(21)12-5-3-4-6-13(12)17/h3-9H,1-2H3,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBCOSSPLRLIQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.